Bis(diethylamino)phosphoryl chloride

描述

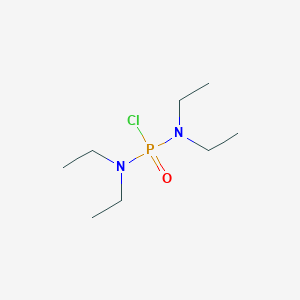

Bis(diethylamino)phosphoryl chloride (CAS # 1794-24-7) is an organophosphorus compound characterized by a central phosphorus atom bonded to two diethylamino groups (-N(C₂H₅)₂) and one chloride atom. Its molecular formula is C₈H₂₀ClN₂OP, and it is typically available at 99% purity . This compound is widely used as a phosphorylating agent in organic synthesis, particularly in the preparation of phosphoramidates and phosphate esters. Its sterically bulky diethylamino substituents influence both its reactivity and selectivity in substitution reactions, making it advantageous for applications requiring controlled monofunctionalization .

Structure

2D Structure

属性

IUPAC Name |

N-[chloro(diethylamino)phosphoryl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20ClN2OP/c1-5-10(6-2)13(9,12)11(7-3)8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKBJRUSFKTHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(=O)(N(CC)CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170800 | |

| Record name | Tetraethylphosphorodiamidic chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1794-24-7 | |

| Record name | N,N,N′,N′-Tetraethylphosphorodiamidic chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1794-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylphosphorodiamidic chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethylphosphorodiamidic chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylphosphorodiamidic chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Conditions

-

Nucleophilic Attack : Diethylamine attacks the electrophilic phosphorus center in PCl₃, displacing chloride ions.

-

Proton Transfer : The liberated HCl is neutralized by excess diethylamine, forming diethylammonium chloride (Et₂NH₂Cl) as a byproduct.

-

Product Isolation : The reaction mixture is typically distilled under reduced pressure to separate the volatile this compound from the ionic byproducts.

Optimization Parameters

-

Molar Ratio : A 4:1 molar ratio of Et₂NH to PCl₃ ensures complete consumption of PCl₃ and minimizes side reactions.

-

Temperature : The reaction is conducted at 0–5°C initially to control exothermicity, followed by gradual warming to room temperature.

-

Solvent : While the reaction can proceed neat, solvents like dichloromethane or toluene are occasionally used to moderate reactivity.

Alternative Pathways and Comparative Analysis

Although the PCl₃/Et₂NH route dominates industrial and laboratory synthesis, alternative methods have been explored for specialized applications:

Stepwise Amination of PCl₃

This approach involves sequential substitution of chlorine atoms in PCl₃ with diethylamino groups. While theoretically plausible, it is less practical due to challenges in controlling the degree of substitution and isolating intermediates.

Analytical Characterization and Quality Control

Post-synthesis, the product is validated using spectroscopic and chromatographic techniques:

| Technique | Key Data for (Et₂N)₂PCl | Reference |

|---|---|---|

| ³¹P NMR | δ ≈ 95–100 ppm (singlet) | |

| Boiling Point | 180–185°C (lit.) | |

| Density | 1.08–1.10 g/cm³ |

Applications in Subsequent Syntheses

This compound serves as a precursor in diverse reactions, exemplified by its use in synthesizing:

化学反应分析

Types of Reactions: Bis(diethylamino)phosphoryl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding phosphorylated products.

Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although specific examples are less common.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

Reaction Conditions: These reactions typically occur under anhydrous conditions to prevent hydrolysis of the compound.

Major Products Formed:

Phosphorylated Amines and Alcohols: These are the primary products formed when this compound reacts with nucleophiles.

科学研究应用

Organic Synthesis

BDAPC is widely used as a reagent in organic synthesis, particularly for the formation of phosphoramide derivatives. Its ability to react with electrophilic chlorides allows for the generation of various organic compounds, including:

- Phosphorylated Compounds : BDAPC serves as a precursor for synthesizing nucleotides and pharmaceuticals.

- Polyamide Synthesis : It acts as a monomer in the production of polyamides through ring-opening polymerization, leading to materials with high thermal stability and mechanical strength suitable for engineering applications.

Table 1: Examples of Reactions Involving BDAPC

| Reaction Type | Product Type | Description |

|---|---|---|

| Phosphorylation | Phosphoramide Derivatives | Formation of complex organic molecules |

| Polymerization | Polyamides | Long-chain polymers with desirable properties |

| Electrophilic Substitution | Phosphorochloridic Esters | Intermediates in various organic syntheses |

Pharmaceutical Applications

BDAPC's derivatives have been explored for their biological activities, particularly in the context of drug development. Some notable findings include:

- Biochemical Pathways : Phosphorylated compounds can act as signaling molecules or enzyme inhibitors, influencing various biochemical pathways.

- Insecticidal Properties : Research indicates that BDAPC and its derivatives may have systemic insecticidal properties, making them candidates for agricultural applications.

Case Study: Insecticidal Activity

A study evaluated the systemic insecticidal properties of BDAPC derivatives against common pests. Results showed significant toxicity to specific insect larvae, indicating potential use in pest control formulations .

Coordination Chemistry

BDAPC has been investigated for its coordination chemistry with metal ions. Complexes formed with transition metals exhibit unique reactivity patterns that can be harnessed in catalysis and materials science.

Table 2: Coordination Complexes of BDAPC

| Metal Ion | Complex Type | Application Area |

|---|---|---|

| Beryllium | Beryllium(II) Complexes | Catalysis |

| Transition Metals | Various Coordination Compounds | Material Science |

Material Science

In materials science, BDAPC is utilized to create advanced materials with enhanced properties:

- Flame Retardancy : Polyamides synthesized from BDAPC exhibit flame-retardant properties, making them suitable for use in textiles and construction materials.

- Thermal Stability : The incorporation of phosphorus into polymer matrices improves thermal stability and mechanical performance.

作用机制

Mechanism: The mechanism by which bis(diethylamino)phosphoryl chloride exerts its effects involves the phosphorylation of nucleophilic groups in target molecules. This process typically involves the transfer of the phosphoryl group from the compound to the nucleophile, forming a new phosphorylated product .

Molecular Targets and Pathways:

Nucleophilic Groups: Amines, alcohols, and thiols are common targets for phosphorylation by this compound.

相似化合物的比较

Comparison with Similar Compounds

Structural and Reactivity Differences

Bis(diethylamino)phosphoryl chloride is structurally analogous to other aminophosphoryl chlorides, such as bis(dimethylamino)phosphoryl chloride (CAS # 1605-65-8) and diisopropylphosphoramidous dichloride (CAS # 34985-35-8). Key distinctions include:

- Substituent Effects: The diethylamino groups in this compound introduce greater steric hindrance compared to dimethylamino or isopropylamino groups. This hindrance reduces the likelihood of over-substitution in reactions with nucleophiles, enabling selective monofunctionalization .

- Reactivity with Grignard Reagents: Unlike phosphorus trichloride (PCl₃), which often undergoes over-substitution with Grignard reagents, this compound exhibits moderated reactivity. For example, in one-pot syntheses of phosphinates, it allows selective disubstitution with Grignard reagents, yielding mixed phosphinates (e.g., 2-ethylhexyl dioctylphosphinate) in 55–58% yields .

Physicochemical Properties

| Compound Name | CAS # | Purity | Molecular Formula | Key Applications |

|---|---|---|---|---|

| This compound | 1794-24-7 | 99% | C₈H₂₀ClN₂OP | Phosphoramidate synthesis |

| Bis(dimethylamino)phosphoryl chloride | 1605-65-8 | 98% | C₄H₁₂ClN₂OP | Polymer reactions, dye intermediates |

| Diisopropylphosphoramidous dichloride | 34985-35-8 | 99% | C₆H₁₅Cl₂NOP | Ligand synthesis, catalysis |

| Phosphoryl chloride (POCl₃) | 10025-87-3 | N/A | Cl₃OP | Prodrugs, agrochemicals |

Reaction Selectivity and Yield

- Monofunctionalization: this compound achieves selective monoalkylation when reacted with organocadmium reagents, avoiding the over-substitution seen with PCl₃ and Grignard reagents .

- Esterification: In contrast to POCl₃, which requires harsh conditions for esterification, this compound reacts with alcohols at -78°C in the presence of triethylamine, minimizing side products like hydrolyzed phosphates .

生物活性

Bis(diethylamino)phosphoryl chloride (DEAPCl) is an organophosphorus compound that has garnered attention for its potential biological activities, particularly in the context of synthetic organic chemistry and its interactions with biological systems. This article explores its synthesis, chemical properties, and the biological implications of its activity, including potential neurotoxic effects and applications in drug development.

DEAPCl is synthesized through the reaction of phosphorus trichloride with diethylamine. The general reaction can be represented as follows:

This process yields DEAPCl as a colorless liquid with a molecular formula of and a molecular weight of 178.62 g/mol. It features a phosphoryl group bonded to two diethylamino groups, making it a versatile reagent in various chemical transformations, including the formation of P-C, P-O, or P-N bonds when reacted with nucleophiles.

Biological Activity

While specific biological activities of DEAPCl are not extensively documented, organophosphorus compounds are generally known for their diverse biological effects, particularly their interaction with cholinergic systems. These compounds can inhibit acetylcholinesterase (AChE), leading to increased acetylcholine levels, which may result in neurotoxic effects such as muscle spasms, respiratory failure, or even death .

Neurotoxicity

The potential neurotoxic properties of DEAPCl and similar organophosphorus compounds are of significant concern. Research indicates that these compounds can disrupt normal neurotransmission by inhibiting AChE, which is crucial for breaking down acetylcholine in the synaptic cleft. This inhibition can lead to overstimulation of muscles and glands .

Case Studies

- Neurotoxic Effects : A study on organophosphorus compounds demonstrated that exposure to such substances could lead to acute toxicity characterized by symptoms like headaches, dizziness, and in severe cases, respiratory distress due to cholinergic crisis.

- Pharmacological Applications : Research into the phosphorylation reactions involving DEAPCl suggests potential applications in developing phosphonates that could serve as enzyme inhibitors or signaling molecules in biochemical pathways .

Comparative Analysis

The following table compares DEAPCl with other organophosphorus compounds regarding their biological activities:

| Compound | Neurotoxic Potential | Application Area |

|---|---|---|

| This compound (DEAPCl) | Moderate | Synthetic organic chemistry |

| Malathion | High | Agricultural insecticide |

| Parathion | Very High | Agricultural insecticide |

| Sarin | Extremely High | Chemical warfare agent |

The mechanisms by which DEAPCl exerts its biological effects primarily involve interactions with enzymes and receptors within the nervous system. The inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism is common among many organophosphorus compounds and underlines the need for careful handling and further research into their safety profiles .

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing bis(diethylamino)phosphoryl chloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves reacting phosphorus oxychloride with diethylamine in anhydrous conditions. Purity optimization requires rigorous exclusion of moisture (use Schlenk-line techniques) and purification via vacuum distillation. Purity can be assessed using P NMR (peak at ~10–15 ppm for the target compound) and titration with standardized bases to quantify residual HCl .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use gloves, goggles, and fume hoods due to its moisture sensitivity and potential HCl release. Store under inert gas (argon/nitrogen) at −20°C. Neutralize spills with sodium bicarbonate. Conduct regular vapor pressure monitoring to assess volatilization risks .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Software like Gaussian or ORCA can simulate intermediates, while machine learning (e.g., ICReDD’s reaction path search) identifies optimal solvents or catalysts by correlating steric/electronic parameters with yields .

Q. How should researchers resolve contradictions in kinetic data for this compound-mediated reactions?

- Methodological Answer : Cross-validate using multiple techniques:

- Isothermal titration calorimetry (ITC) for real-time enthalpy changes.

- Arrhenius plots to compare activation energies across studies.

- Control experiments to isolate solvent or temperature effects. Contradictions often arise from unaccounted moisture content; use Karl Fischer titration to quantify water .

Q. What experimental design principles apply to studying this compound’s reactivity with diverse nucleophiles?

- Methodological Answer : Employ a factorial design (e.g., 2 design) varying factors like solvent polarity (ε), temperature, and nucleophile concentration. Use ANOVA to identify significant interactions. For example:

| Factor | Levels | Response Variable |

|---|---|---|

| Solvent (ε) | THF (7.5), CHCl (8.9) | Reaction Rate |

| Temperature | 0°C, 25°C | Yield (%) |

| Post-hoc analysis via HPLC or GC-MS quantifies product distribution . |

Q. Which advanced analytical techniques are suited for characterizing this compound adducts?

- Methodological Answer :

- X-ray crystallography : Resolve steric effects of diethylamino groups on phosphorus geometry.

- ESI-MS : Detect transient intermediates in situ.

- Dynamic NMR : Study conformational exchange in adducts (e.g., coalescence temperature analysis for rotational barriers) .

Data Integration & Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。